5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine
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Overview
Description
5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a butyl group and a phenoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution with Butyl Group: The butyl group is introduced via alkylation reactions using butyl halides in the presence of a base.
Coupling with Phenoxypyridine: The final step involves coupling the piperidine derivative with 2-phenoxypyridine using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxypyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Butylpiperidin-2-yl)-2-methoxypyridine
- 5-(1-Butylpiperidin-2-yl)-2-chloropyridine
- 5-(1-Butylpiperidin-2-yl)-2-bromopyridine
Uniqueness
5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine is unique due to the presence of the phenoxypyridine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine is a compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and research findings from various studies.
Chemical Structure and Properties
The compound features a piperidine ring and a phenoxypyridine moiety, which contribute to its biological activity. Its chemical structure can be represented as follows:
Research indicates that this compound acts primarily as an inhibitor of Bruton’s Tyrosine Kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways. BTK is implicated in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin’s Lymphoma (NHL) . By inhibiting BTK, this compound may help in reducing the proliferation of malignant B cells and enhancing apoptosis.
Antitumor Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, in models of BCP-Acute Lymphoblastic Leukemia (ALL), these compounds showed promising results in inhibiting cell growth and inducing cell death .
Autoimmune Diseases
In addition to its antitumor properties, the compound has been investigated for its potential in treating autoimmune diseases. Research has shown that inhibition of BTK can lead to decreased inflammatory responses in models of lupus .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Case Study: In Vivo Efficacy
In a study assessing the efficacy of 5-(1-Butylpiperidin-2-phenoxypyridine) in a lupus disease model, mice treated with the compound showed lower levels of anti-dsDNA antibodies compared to the control group. This suggests a potential role in modulating immune responses and offers insights into its therapeutic applications for autoimmune conditions .
Properties
Molecular Formula |
C20H26N2O |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
5-(1-butylpiperidin-2-yl)-2-phenoxypyridine |
InChI |
InChI=1S/C20H26N2O/c1-2-3-14-22-15-8-7-11-19(22)17-12-13-20(21-16-17)23-18-9-5-4-6-10-18/h4-6,9-10,12-13,16,19H,2-3,7-8,11,14-15H2,1H3 |
InChI Key |
HSGGVSGDFKPCRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCC1C2=CN=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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